molecular formula C15H28O2 B102606 14-Pentadecenoic acid CAS No. 17351-34-7

14-Pentadecenoic acid

Cat. No. B102606
CAS RN: 17351-34-7
M. Wt: 240.38 g/mol
InChI Key: CAHZYAQCDBBLER-UHFFFAOYSA-N
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Description

14-Pentadecenoic acid is a monounsaturated fatty acid that is of interest due to its potential biological activities and presence in various natural sources. The stereoselective synthesis of its analogs, such as (Z)-14-methyl-9-pentadecenoic acid, has been achieved to facilitate the study of their biological properties, including the inhibition of topoisomerase I, an enzyme involved in DNA replication .

Synthesis Analysis

The synthesis of 14-pentadecenoic acid and its derivatives has been approached through various methods. A stereoselective synthesis for the (Z)-14-methyl-9-pentadecenoic acid was improved by using (trimethylsilyl)acetylene, starting with commercially available 8-bromo-1-octanol, which resulted in a significant yield enhancement . Another approach involved the synthesis of 3-methyl-15-phenyl-[carboxyl-14C]-pentadecanoic acid from Na14CN, which was obtained with good yield in two steps . These methods demonstrate the versatility and adaptability of synthetic strategies to produce labeled and structurally varied forms of pentadecenoic acid.

Molecular Structure Analysis

The molecular structure of 14-pentadecenoic acid derivatives is characterized by the presence of a double bond, which can be manipulated during synthesis to create different isomers with varying biological activities. The stereoselective synthesis methods developed ensure the production of specific isomers, such as the (Z)-14-methyl-9-pentadecenoic acid, which is crucial for studying their precise biological effects .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 14-pentadecenoic acid derivatives often include coupling reactions, as well as the use of labeled carbon (14C) to trace the compounds in biological systems. The synthesis of 15-(p-iodophenyl) pentadecanoic acid labeled with carbon-14, for example, demonstrates the incorporation of radioactive isotopes into the fatty acid chain for tracing and imaging purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 14-pentadecenoic acid derivatives are influenced by their molecular structure. The production of chiral hydroxy long-chain fatty acids through biocatalysis, such as the conversion of pentadecanoic acid to 14-hydroxypentadecanoic acid by cytochrome P450 BM-3 monooxygenase, highlights the importance of stereochemistry in determining the physical properties of these molecules. The optically pure (S)-(+)-14-hydroxypentadecanoic acid produced in this process has an enantiomeric excess of over 95%, indicating a high degree of stereoselectivity . Additionally, the conversion of α-hydroxypalmitic acid to pentadecanoic acid by resting cells of Arthrobacter simplex further illustrates the biochemical transformations that fatty acids can undergo, affecting their physical and chemical properties .

Scientific Research Applications

Synthesis and Inhibitory Activity

An improved synthesis method for (Z)-14-methyl-9-pentadecenoic acid has been developed, which is significant for the study of this fatty acid's potential in inhibiting the human placenta DNA topoisomerase I enzyme. This acid inhibits the enzyme at concentrations of 500 μM, highlighting its potential in medical research (Carballeira, Sanabria, & Oyola, 2007). Additionally, a stereoselective synthesis method for (5Z, 9Z)-14-methyl-5,9-pentadecadienoic acid and its monounsaturated analog has been achieved. This is key to studying the topoisomerase I inhibitory profile of this class of fatty acids (Carballeira, Sanabria, Ayala, & Cruz, 2004).

Environmental Applications

14-Pentadecenoic acid derivatives have been studied in various environmental contexts. For instance, the photocatalytic activity of ZnO and TiO2 in degrading azo dyes, such as acid brown 14, was investigated, demonstrating their effectiveness in water treatment processes (Sakthivel et al., 2003).

Radiocarbon Dating and Environmental Research

In radiocarbon (14C) dating, innovative chemical pretreatment methods, such as the acid-base-acid (ABA) procedure, have been tested and optimized for dating subfossil wood and other materials. This has significant implications for understanding past climate events and environmental changes (Capano et al., 2017).

Polyphenols Extraction

Ultrasound-assisted extraction of polyphenols from crude pollen, which found cis-14-pentadecenoic acid in significant amounts in the extracted oil, shows the potential of 14-pentadecenoic acid derivatives in nutraceutical and food science research (Oroian, Ursachi, & Dranca, 2020).

Safety And Hazards

14-Pentadecenoic acid is highly flammable and causes serious eye irritation . It is advised to keep it away from heat/sparks/open flames/hot surfaces and to keep the container tightly closed .

properties

IUPAC Name

pentadec-14-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2H,1,3-14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHZYAQCDBBLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337655
Record name 14-Pentadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14-Pentadecenoic acid

CAS RN

17351-34-7
Record name 14-Pentadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17351-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 14-Pentadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
140
Citations
PC Chikezie, RC Ekeanyanwu - Research Journal of Medicinal …, 2019 - cabdirect.org
… were 2-pentadecanol and 14-pentadecenoic acid. Petroleum ether fraction of leaf extract of P. … vinyl ester, bis (2-ethylhexyl) phthalate, 14-pentadecenoic acid and 2-methyltetracosane. …
Number of citations: 4 www.cabdirect.org
H Nozaki, T Mori, M Kawanisi - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
… Treatment of the adduct gives 14-pentadecenoic acid (13) in a 38 % overall yield based on … 14-Pentadecenoic Acid (13) To zinc dust (100g) pretreated as described for the preparation …
Number of citations: 14 cdnsciencepub.com
QM Liu, DQ Zhang, K Peng, WX Peng - Key Engineering Materials, 2011 - Trans Tech Publ
… result showed that the main components of pyrolyzates of benzene/ethanol extractives of oil-tea cake by 300C pyrolysis- GC/MS were identified as: ethyl oleate; 14-pentadecenoic acid; …
Number of citations: 2 www.scientific.net
M Oroian, F Ursachi, F Dranca - Antioxidants, 2020 - mdpi.com
… saturated acids were myristic acid (159.1 µg × g −1 pollen) and palmitic acid (80.51 µg × g −1 pollen), while the most abundant mono-saturated acids were cis-14-pentadecenoic acid (…
Number of citations: 46 www.mdpi.com
FA Adamude, IN Ezeaku, AE Ubhenin, IP Onyeka… - Phytomedicine Plus, 2022 - Elsevier
… Three of the seven compounds in the active fraction (n-tridecanoic acid, n-hexadecanoic acid, and 14-pentadecenoic acid) were analogs of myristic acid with the general formula R-(…
Number of citations: 2 www.sciencedirect.com
FA Adamude, IN Ezeaku, AE Ubhenin, IP Onyeka… - researchgate.net
Background: Tyrosine dephosphorylation, catalyzed by protein-tyrosine phosphatase (PTP), prevents trypanosome differentiation to a procyclic form that lacks diverse mechanisms for …
Number of citations: 0 www.researchgate.net
CY Liu, JL Chen, CC Shiue, KT Liu - Journal of Chromatography A, 1999 - Elsevier
… A metallomesogenic side-chain polymer with copper carboxylato discotic units in stacks prepared by covalent bonding of 14-pentadecenoic acid, stearic acid and poly(…
Number of citations: 22 www.sciencedirect.com
S Yanagawa, A Tanaka, S Fukui - Agricultural and Biological …, 1972 - Taylor & Francis
… was 14-pentadecenoic acid, although a small amount of pentadecanoic acid was present. … 14-Pentadecenoic acid Palmitic acid 16-Heptadecenoic acid 9,16-Heptadecadienoic acid …
Number of citations: 11 www.tandfonline.com
QM Liu, WX Peng, DQ Zhang… - 2010 4th International …, 2010 - ieeexplore.ieee.org
The oil-tea cake as the byproduct of tea-oil from oil-tea seed is still not top-valued used. In order to improve the processing status of oil-tea cake from low-grade to high-grade, we used …
Number of citations: 3 ieeexplore.ieee.org
DB Stierle, AA Stierle, T Girtsman… - Journal of Natural …, 2012 - ACS Publications
… This placed the double bond at the end of the straight chain and established the structure of triacid 7 as the previously undescribed 4-hydroxy-4,5-dicarboxy-14-pentadecenoic acid. …
Number of citations: 39 pubs.acs.org

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